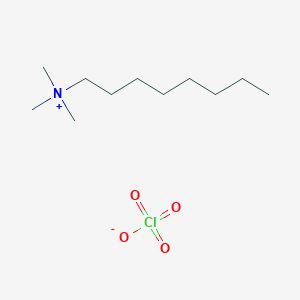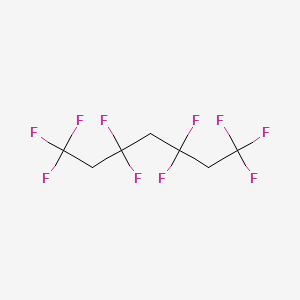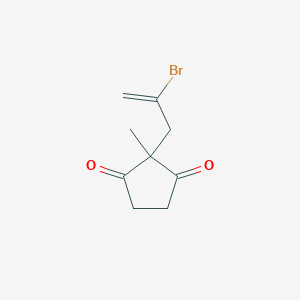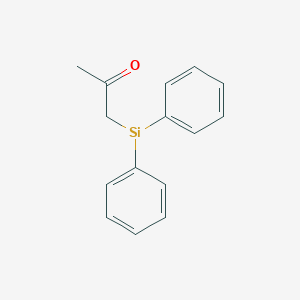
N,N,N-Trimethyloctan-1-aminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyloctan-1-aminium perchlorate is a quaternary ammonium compound. It consists of a positively charged N,N,N-trimethyloctan-1-aminium cation and a negatively charged perchlorate anion. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyloctan-1-aminium perchlorate can be synthesized through a quaternization reaction. This involves the reaction of octylamine with methyl iodide to form N,N,N-trimethyloctan-1-aminium iodide. The iodide salt is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Polar solvents like ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyloctan-1-aminium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Precipitation Reactions: The perchlorate anion can form precipitates with certain cations.
Common Reagents and Conditions
Nucleophiles: Such as halides, hydroxides, and amines.
Solvents: Polar solvents like water, ethanol, and methanol.
Conditions: Mild to moderate temperatures, typically under reflux conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Precipitates: When reacted with cations like silver or lead, insoluble perchlorate salts are formed.
Scientific Research Applications
N,N,N-Trimethyloctan-1-aminium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for DNA extraction.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized as a surfactant in detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N,N,N-trimethyloctan-1-aminium perchlorate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications and DNA extraction protocols.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyloctan-1-aminium chloride
- N,N,N-Trimethyloctan-1-aminium bromide
- N,N,N-Trimethyloctan-1-aminium iodide
Uniqueness
N,N,N-Trimethyloctan-1-aminium perchlorate is unique due to its perchlorate anion, which imparts distinct solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. The perchlorate anion also enhances its effectiveness in certain precipitation reactions and phase transfer catalysis.
Properties
CAS No. |
156814-21-0 |
|---|---|
Molecular Formula |
C11H26ClNO4 |
Molecular Weight |
271.78 g/mol |
IUPAC Name |
trimethyl(octyl)azanium;perchlorate |
InChI |
InChI=1S/C11H26N.ClHO4/c1-5-6-7-8-9-10-11-12(2,3)4;2-1(3,4)5/h5-11H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
INDYTVBCIOVVRC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)


![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)


chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
